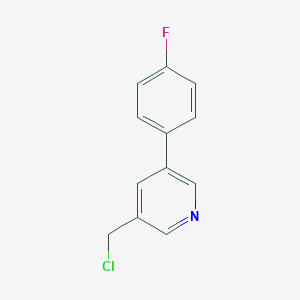

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine

Vue d'ensemble

Description

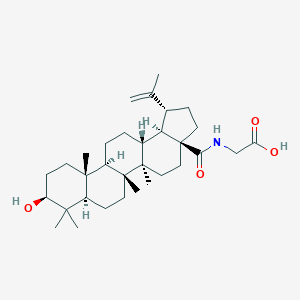

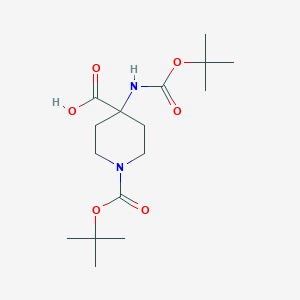

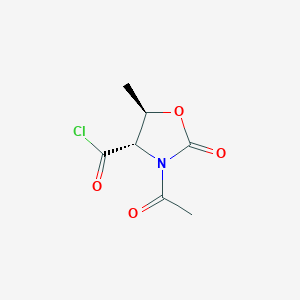

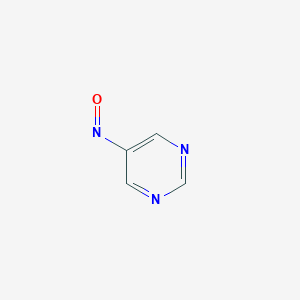

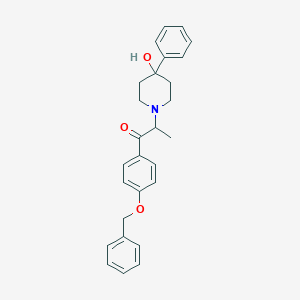

“3-(Chloromethyl)-5-(4-fluorophenyl)pyridine” is likely a halogenated aromatic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F) attached to the pyridine ring .

Synthesis Analysis

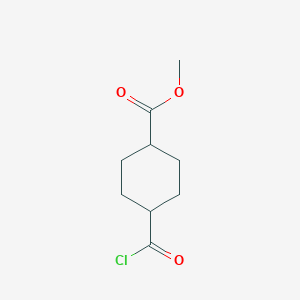

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with a chloromethyl group and a fluorophenyl group attached. The exact positions of these groups on the pyridine ring would depend on the specific synthesis method used .Chemical Reactions Analysis

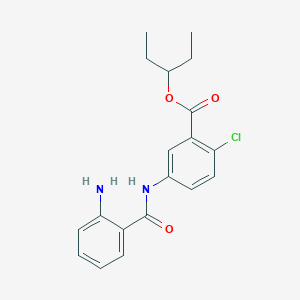

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The chlorine atom in the chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could increase the compound’s polarity and influence its solubility .Applications De Recherche Scientifique

Synthesis of 5-(4-Fluorophenyl)-3-(Chloromethyl) Pyridine : This compound was synthesized from 5-Bromonicotinic acid through a five-step reaction process, including esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination. The method was found to be suitable for industrialized production due to its high yield and purity (Li Pei-w, 2015).

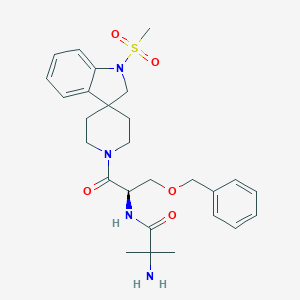

Anticancer Agents : Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed significant in vitro anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Some compounds demonstrated high cytotoxicity, suggesting their potential as anticancer agents (A. Vinayak, M. Sudha, Kumar S. Lalita, 2017).

Synthesis and Characterization of Heterocyclic Molecules : A study focused on synthesizing and characterizing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. It involved hydride transfer and reaction with TFA. The molecule showed potential in non-linear optics and as a lead compound for anti-cancerous drugs (P. Murthy et al., 2017).

Novel p38MAP Kinase Inhibitors : 3-(4-Fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one, structurally similar to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, was studied as a new inhibitor of MAPK with selective activity for p38alphaMAPK, showing potential as a selective inhibitor for p38alpha (C. Peifer et al., 2007).

Anticancer Pyridine-Thiazole Hybrids : Novel pyridine-thiazole hybrid molecules showed high antiproliferative activity against various cancer cell lines. These compounds were selective for cancer cells, suggesting their potential as anticancer agents (I. Ivasechko et al., 2022).

Fluorescent Chemosensors : 2H-Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, structurally related to the compound , were developed as fluorescent chemosensors for Fe3+/Fe2+ cation, demonstrating potential applications in cellular imaging (Pampa Maity et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZPHQXGOYWJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448852 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine | |

CAS RN |

177976-33-9 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)